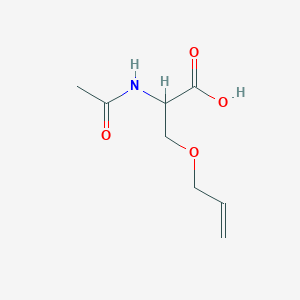
n-Acetyl-o-allylserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Acetyl-o-allylserine is a derivative of the amino acid serine, where the hydroxyl group of serine is replaced by an acetyl group and an allyl group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Acetyl-o-allylserine typically involves the acetylation of serine followed by the introduction of an allyl group. One common method is to start with serine, which is first acetylated using acetic anhydride in the presence of a base such as pyridine. The resulting n-acetylserine is then subjected to allylation using allyl bromide in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous-flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
n-Acetyl-o-allylserine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the acetyl group.
Substitution: Sodium hydride (NaH) and allyl bromide are commonly used for allylation reactions
Major Products Formed
Oxidation: Epoxides or alcohols from the allyl group.
Reduction: Alcohols from the acetyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
n-Acetyl-o-allylserine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of enzyme activity.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of n-Acetyl-o-allylserine involves its interaction with various enzymes and receptors in the body. It can act as a substrate for enzymes involved in acetylation and allylation reactions, thereby influencing metabolic pathways. The molecular targets include enzymes like serine acetyltransferase and allyltransferase, which play a role in the synthesis and modification of proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Acetylserine: Lacks the allyl group, making it less reactive in certain chemical reactions.
o-Allylserine: Lacks the acetyl group, affecting its solubility and reactivity.
n-Acetylcysteine: Contains a thiol group instead of a hydroxyl group, giving it different chemical properties
Uniqueness
n-Acetyl-o-allylserine is unique due to the presence of both the acetyl and allyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H13NO4 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2-acetamido-3-prop-2-enoxypropanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
FTZQBQWCTGHDNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(COCC=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


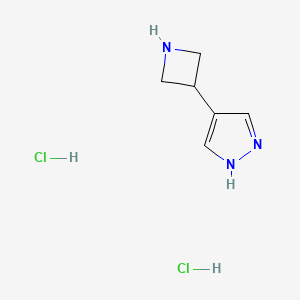


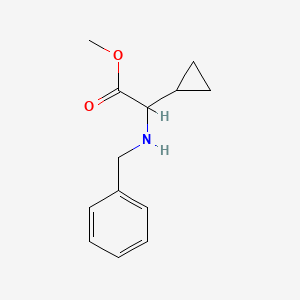
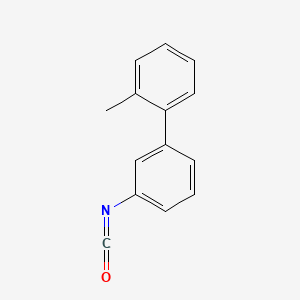
![N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamidehydrochloride](/img/structure/B13582205.png)
![4-[(4-Hydrazinylphenyl)methyl]morpholine](/img/structure/B13582210.png)
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13582220.png)
![n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13582237.png)
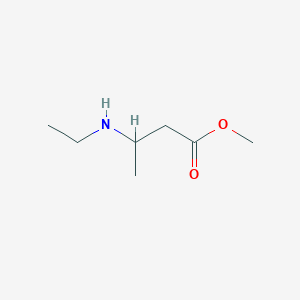


![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)

